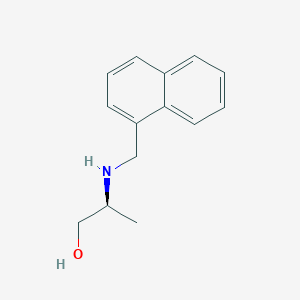
(S)-2-(1-Naphthylmethylamino)-1-propanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-2-(1-Naphthylmethylamino)-1-propanol, also known as (S)-NAMPT inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a selective inhibitor of nicotinamide phosphoribosyltransferase (NAMPT), an enzyme that plays a crucial role in the biosynthesis of nicotinamide adenine dinucleotide (NAD+). In
作用机制
(S)-NAMPT inhibitor works by selectively inhibiting NAMPT, which leads to a decrease in NAD+ levels in the cell. This, in turn, affects various cellular processes that are dependent on NAD+ levels. For example, a decrease in NAD+ levels leads to a decrease in the activity of sirtuins, which are a family of NAD+-dependent deacetylases that play a crucial role in regulating gene expression, metabolism, and aging.
Biochemical and Physiological Effects:
(S)-NAMPT inhibitor has been shown to have various biochemical and physiological effects in different cell types and animal models. For example, (S)-NAMPT inhibitor has been shown to inhibit the growth of cancer cells by inducing cell death and reducing tumor growth in animal models. (S)-NAMPT inhibitor has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animal models.
实验室实验的优点和局限性
(S)-NAMPT inhibitor has several advantages for lab experiments. It is a selective inhibitor of NAMPT, which makes it a useful tool for studying the role of NAD+ metabolism in different cellular processes. (S)-NAMPT inhibitor is also relatively stable and can be easily synthesized using commercially available starting materials. However, (S)-NAMPT inhibitor has some limitations for lab experiments. It can be toxic to cells at high concentrations, which can complicate the interpretation of the results. (S)-NAMPT inhibitor can also have off-target effects, which can affect the specificity of the results.
未来方向
There are several future directions for the study of (S)-NAMPT inhibitor. One direction is to further investigate the mechanism of action of (S)-NAMPT inhibitor and its effects on different cellular processes. Another direction is to explore the therapeutic potential of (S)-NAMPT inhibitor for various diseases, including cancer, metabolic disorders, and neurodegenerative diseases. Additionally, the development of more potent and selective NAMPT inhibitors could lead to the discovery of new therapeutic targets for these diseases.
合成方法
The synthesis of (S)-NAMPT inhibitor involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the protection of the amino group of 1-naphthylmethylamine with a tert-butyloxycarbonyl (Boc) group. This is followed by the reaction of the Boc-protected amine with (S)-2-bromopropanol in the presence of a base, such as potassium carbonate, to yield (S)-2-(1-naphthylmethylamino)-1-propanol. The final step involves the deprotection of the Boc group using an acid, such as trifluoroacetic acid, to yield the desired product.
科学研究应用
(S)-NAMPT inhibitor has been extensively studied for its potential therapeutic applications. NAMPT is a key enzyme involved in the biosynthesis of NAD+, which is an essential cofactor for many enzymatic reactions in the cell. NAD+ plays a crucial role in regulating various cellular processes, including energy metabolism, DNA repair, and gene expression. Dysregulation of NAD+ metabolism has been implicated in many diseases, including cancer, metabolic disorders, and neurodegenerative diseases.
属性
IUPAC Name |
(2S)-2-(naphthalen-1-ylmethylamino)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO/c1-11(10-16)15-9-13-7-4-6-12-5-2-3-8-14(12)13/h2-8,11,15-16H,9-10H2,1H3/t11-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWNAJZZCMZQPKM-NSHDSACASA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)NCC1=CC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-chloro-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzamide](/img/structure/B7645132.png)

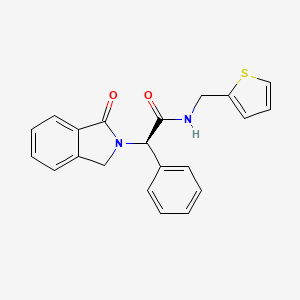
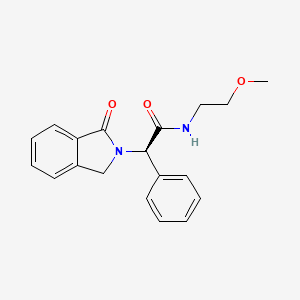
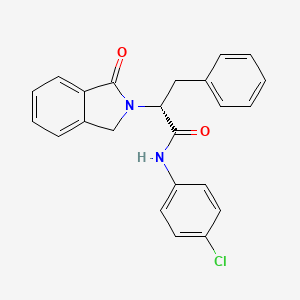

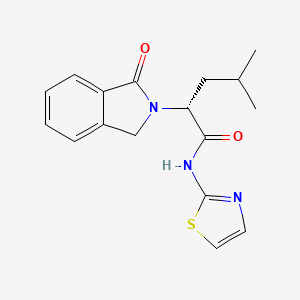
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)
![N-[4-methoxy-3-[(1,3,5-trimethylpyrazol-4-yl)sulfamoyl]phenyl]acetamide](/img/structure/B7645201.png)
![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)
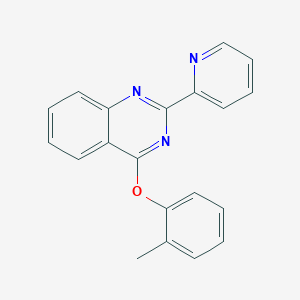
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(5-bromothiophen-2-yl)methyl-methylamino]acetamide](/img/structure/B7645221.png)
![(2S)-2-[(3,5-dichloropyridin-2-yl)amino]propan-1-ol](/img/structure/B7645224.png)
![N-cyclopentyl-5-nitroimidazo[2,1-b][1,3]thiazol-6-amine](/img/structure/B7645228.png)